5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid
Description
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with a nitro group at the 5-position and a carboxylic acid moiety at the 2-position.
Properties
Molecular Formula |
C8H4N2O4S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitrothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12) |
InChI Key |
NRYMIMWWWBRFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid typically involves the construction of the thieno[2,3-b]pyridine core followed by the introduction of the nitro and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: 5-Aminothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction of the carboxylic acid group: 5-Nitrothieno[2,3-b]pyridine-2-methanol.
Substitution of the nitro group: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₈H₅N₃O₄S.
Research Findings and Implications
- Electronic Effects: The nitro group in this compound increases acidity (pKa ~1–2) compared to amino-substituted analogs (pKa ~4–5), making it more reactive in nucleophilic environments .
- Biological Activity: Amino-substituted analogs (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxylic acid) show promise as IKK inhibitors, suggesting that nitro derivatives could be optimized for similar targets with modified selectivity .
- Synthetic Accessibility: Pyrrolo[2,3-b]pyridine derivatives are synthesized in higher yields (71–95%) compared to thieno analogs, likely due to nitrogen’s compatibility with common coupling reagents .
Biological Activity
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a thieno-pyridine core structure with a nitro group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of pharmacological interest:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it inhibits the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
- Anticancer Properties : Research has shown that this compound exhibits antiproliferative effects on cancer cell lines. It induces apoptosis through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : The compound has been reported to possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may exert these effects by reducing oxidative stress and inflammation in neuronal cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects. For example, it has been shown to inhibit certain kinases that play critical roles in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, this compound can influence cellular signaling pathways related to survival and apoptosis.
- Interaction with Cellular Targets : The compound may interact with various cellular targets, including receptors and ion channels, affecting cellular responses and contributing to its pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus growth with MIC values of 32 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 10 µM after 48 hours of treatment. |
| Study C | Neuroprotective Effects | Reduced oxidative stress markers in SH-SY5Y neuronal cells treated with H₂O₂. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
